molecular formula C17H14O7 B1239365 Quercetin 3,3'-dimethyl ether CAS No. 4382-17-6

Quercetin 3,3'-dimethyl ether

Cat. No. B1239365
CAS RN: 4382-17-6
M. Wt: 330.29 g/mol
InChI Key: FMEHGPQTMOPUGM-UHFFFAOYSA-N
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Description

Quercetin 3,3’-dimethyl ether is a natural compound that possesses antioxidant activity . It has a molecular weight of 330.29 and a formula of C17H14O7 . It’s a flavonoid that is found in many plants and fruits . It has been shown to be effective against leukemia cells, as well as cancer cells from exudates of patients with leukemia .


Molecular Structure Analysis

The molecular structure of Quercetin 3,3’-dimethyl ether includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 40 bonds, including 26 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 3 aromatic hydroxyls, 1 ether (aliphatic), and 2 ethers (aromatic) .


Chemical Reactions Analysis

Quercetin 3,3’-dimethyl ether has been found to have considerable antioxidant activity . It inhibits the activity of histone acetyltransferases, which are enzymes that catalyze the transfer of acetyl groups from acetyl coenzyme A to lysine residues on histones .

Scientific Research Applications

Vasorelaxant Properties

Quercetin 3,7‐dimethyl ether, a compound related to Quercetin 3,3'-dimethyl ether, has been identified as a vasorelaxant flavonoid. It exhibits a notable ability to relax blood vessels, potentially due to its interaction with the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) pathway. This indicates its potential for applications in cardiovascular health (Guerrero et al., 2002).

Antioxidative Activity

Quercetin 3,7-dimethyl ether, another variant of Quercetin 3,3'-dimethyl ether, has demonstrated potent antioxidative activity. This was observed in a study where it effectively countered liver damage caused by acetaminophen in mice (Kuepeli et al., 2006).

Potential as an Antimalarial Agent

Molecular docking studies suggest that Quercetin 3,4’-dimethyl ether 7-alpha-LArabinofuranosyl-(1-6)-glucoside, closely related to Quercetin 3,3'-dimethyl ether, could be a promising inhibitor against Plasmodium falciparum, the parasite responsible for malaria. This indicates its potential application in antimalarial therapies (Malau & Azzahra, 2020).

Anticancer Activity

Quercetin derivatives, including Quercetin 3-methyl ether, have been identified for their potential in inhibiting cancer cell growth. Specifically, Quercetin‑3‑methyl ether has been found to significantly inhibit the growth and survival of breast cancer cells (Cao et al., 2018).

Antibacterial Properties

Quercetin derivatives, including Quercetin 3,4’-dimethyl ether, have shown promising antibacterial activities. A study involving Clausena anisata identified Quercetin 3,4’-dimethyl ether as a compound exhibiting inhibition against bacterial growth (Lawal et al., 2018).

Neuroprotective Effects

Research on Quercetin 3-methyl ether, similar to Quercetin 3,3'-dimethyl ether, has revealed its neuroprotective effects. It was found to significantly inhibit neuronal injuries caused by oxidative stress, suggesting its potential application in neuroprotection (Dok-Go et al., 2003).

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEHGPQTMOPUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195941
Record name 3,3'-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quercetin 3,3'-dimethyl ether

CAS RN

4382-17-6
Record name 3,3'-Di-O-methylquercetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dimethylquercetin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3'-Di-O-methylquercetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DI-O-METHYLQUERCETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03N0KJ42I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
LH Briggs, RH Locker - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… of potassium O-benzylvanillate at 160-170 afforded 5: 7-dihydroxy-4’-benzyZoxy-3: 3’-dimethoxy $ avone (I), hydrolysed by hydrochloric acid-acetic acid to quercetin 3: 3’-dimethyl ether …
Number of citations: 5 pubs.rsc.org
C Yang, H Braymer, E Murphy, W Chorney… - The Journal of …, 1960 - ACS Publications
OH netin (quercetin-7-methyl ether), isorhamnetin (quercetin-3'-methyl ether), quercetin-4'-methyl ether, and rhamnazin (quercetin-3', 7-dimethyl ether) havebeen found previously in …
Number of citations: 34 pubs.acs.org
WC Ko, SW Kuo, JR Sheu, CH Lin, SH Tzeng… - Planta …, 1999 - thieme-connect.com
In the present study, we attempted to compare quercetin methyl ethers and to look for the structure-activity relationships, which may be helpful for synthesizing more active compounds …
Number of citations: 27 www.thieme-connect.com
E Ayanoglu, A Ulubelen, WD Clark, GK Brown, RR Kerr… - Phytochemistry, 1981 - Elsevier
Nine flavonoids including two new myricetin derivatives, myricetin 3′,4′-dimethyl ether and myricetin 3,3′, 4′-trimethyl ether, were obtained from Haplopappus integerrimus var. …
Number of citations: 27 www.sciencedirect.com
M Nikolova, R Gevrenova… - Journal of the Serbian …, 2004 - doiserbia.nb.rs
External flavonoid aglycones from Artemisia annua L. and Artemisia vulgaris L. were analyzed by the HPLC method. The mobile phase was composed of t-butanol-methanol- 20 mmol l-…
Number of citations: 24 doiserbia.nb.rs
MC Shen, E Rodriguez, K Kerr, TJ Mabry - Phytochemistry, 1976 - Elsevier
Kaempferol and quercetin 3-O-glycosides were found in the closely related species, Parthenium hysterophorus, P. bipinnatifidum and P. glomeratum; the major aglycone flavonols in P. …
Number of citations: 48 www.sciencedirect.com
F Ferreres, FA Tomáas‐Barberáan… - Journal of the …, 1991 - Wiley Online Library
A new technique for the analysis of flavonoids in honey has been developed. This uses filtration of honey through Amberlite‐XAD‐2 and purification of the flavonoid fraction by …
Number of citations: 169 onlinelibrary.wiley.com
BA Bohm, JB Choy, AYM Lee - Phytochemistry, 1989 - Elsevier
The leaf exudate of Balsamorhiza sagittata was shown to contain a single major flavonoid, 6-hydroxy-kaempferol 7-methyl ether. The leaf exudate of B. hookeri contained quercetin 3-…
Number of citations: 55 www.sciencedirect.com
MGL Brandão, CGC Nery, MAS Mamão, AU Krettli - Phytochemistry, 1998 - Elsevier
Two methoxylated flavone glycosides were identified as the novel quercetin 3,3′-dimethyl ether 7-O-α- d -rhamnopyranosyl-(1 → 6)-β- d -glucopyranoside and the known quercetin 3,3…
Number of citations: 69 www.sciencedirect.com
LE Clark, WD Clark - Biochemical systematics and ecology, 1990 - Elsevier
The four major flavonoid aglycones (apigenin, luteolin 7-methyl ether, kaempferol 3-methyl ether, quercetin 3,3'dimethyl ether) in the external leaf resin of Isocoma acradenia were …
Number of citations: 13 www.sciencedirect.com

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